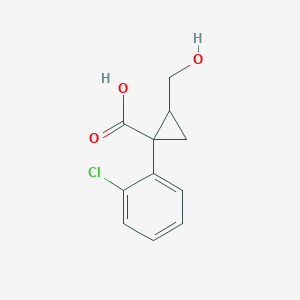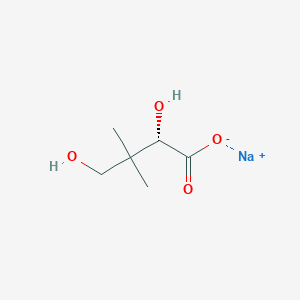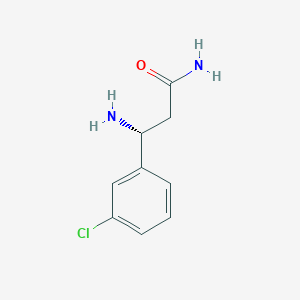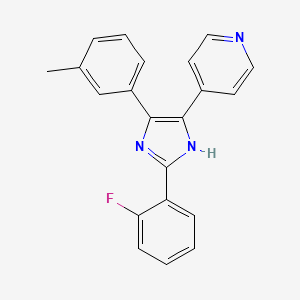
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring, an imidazole ring, and substituted phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Substitution Reactions:
Coupling with Pyridine: The final step involves coupling the imidazole derivative with a pyridine ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(2-Fluorophenyl)-1H-imidazol-5-yl)pyridine: Lacks the m-tolyl group.
4-(2-(2-Chlorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine: Contains a chlorine atom instead of a fluorine atom.
4-(2-(2-Fluorophenyl)-4-(p-tolyl)-1H-imidazol-5-yl)pyridine: Contains a p-tolyl group instead of an m-tolyl group.
Uniqueness
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C21H16FN3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-[2-(2-fluorophenyl)-4-(3-methylphenyl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C21H16FN3/c1-14-5-4-6-16(13-14)20-19(15-9-11-23-12-10-15)24-21(25-20)17-7-2-3-8-18(17)22/h2-13H,1H3,(H,24,25) |
Clé InChI |
SAVNTIGFSBRMSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(NC(=N2)C3=CC=CC=C3F)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


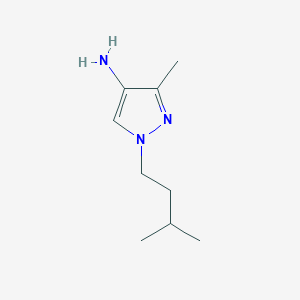
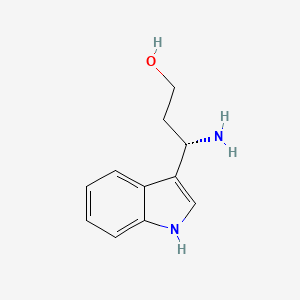

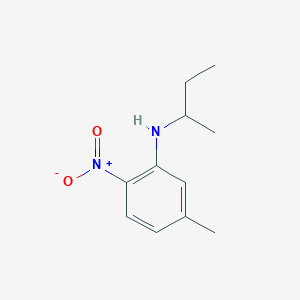
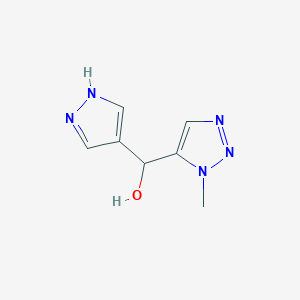
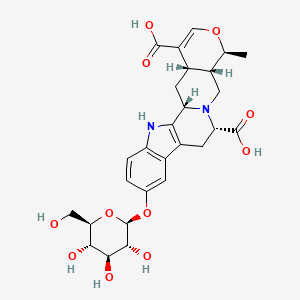
![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
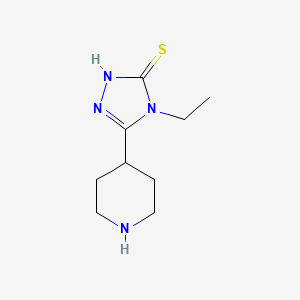


![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
